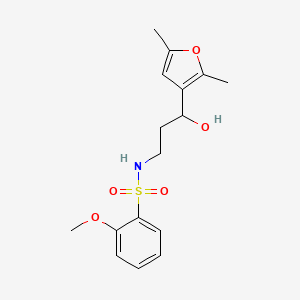
N1-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(4-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C21H24N6O4 and its molecular weight is 424.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including compounds similar to N1-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(4-methoxybenzyl)oxalamide, have been explored in various studies. For instance, Titi et al. (2020) delved into the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, identifying their antitumor, antifungal, and antibacterial pharmacophore sites. The structural analysis through crystallography and spectroscopy provided insights into the geometric parameters and the potential biological activity against specific cancers and microbes Titi et al., 2020.
Biological Activities and Applications
The biological activities and applications of these compounds are of significant interest in scientific research. For example, the study by Štarha et al. (2009) synthesized the first palladium(II) oxalato complexes involving adenine-based ligands, showcasing their in vitro cytotoxicity against human chronic myelogenous leukemia and breast adenocarcinoma cancer cell lines. This highlights the potential of such compounds in developing new anticancer agents Štarha et al., 2009.
Anticancer Activity
The anticancer activity of pyrazole and pyrimidine derivatives has been a focal point in research. Abdellatif et al. (2014) synthesized and tested various pyrazolo[3,4-d]pyrimidin-4-one derivatives for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Their findings revealed that almost all tested compounds exhibited antitumor activity, with one compound displaying potent inhibitory activity, suggesting their potential as anticancer agents Abdellatif et al., 2014.
Antiproliferative Effects
The exploration of antiproliferative effects of pyrazolo and diazepine derivatives on cancer cells is another area of interest. Kim et al. (2011) synthesized phenylpyrazolodiazepin-7-ones, finding that most compounds showed competitive antiproliferative activities to known standards. This indicates the potential of such compounds in cancer treatment, particularly in melanoma and hematopoietic cell lines Kim et al., 2011.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-[5-methyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-12(2)16-10-18(28)25-21(23-16)27-17(9-13(3)26-27)24-20(30)19(29)22-11-14-5-7-15(31-4)8-6-14/h5-10,12H,11H2,1-4H3,(H,22,29)(H,24,30)(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJMKHHENNAFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=NC(=CC(=O)N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2505081.png)
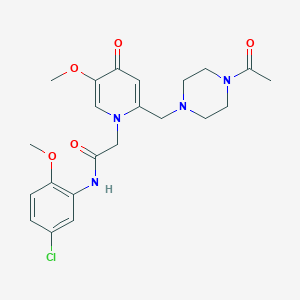
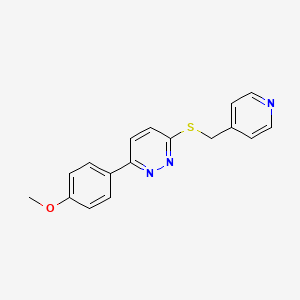
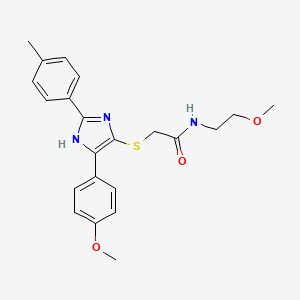
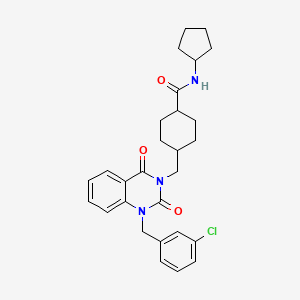
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2505090.png)
![3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2505092.png)
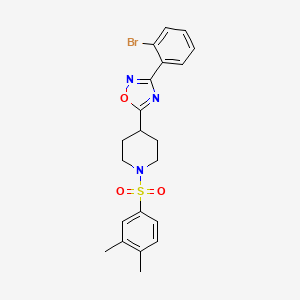
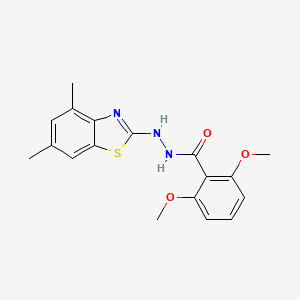
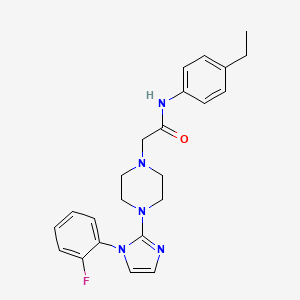
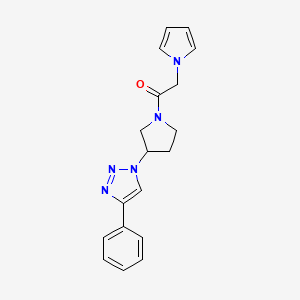
![Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2505099.png)
